

A Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid

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Compound of Interest		
Compound Name:	3-Bromobenzoic acid	
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This guide offers a detailed, data-driven comparison of the chemical reactivity of 2-Bromobenzoic acid and **3-Bromobenzoic acid**. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the key differences in acidity, susceptibility to electrophilic substitution, and performance in cross-coupling and esterification reactions, supported by experimental data and protocols.

Introduction

2-Bromobenzoic acid and **3-Bromobenzoic acid** are structural isomers with the formula C₇H₅BrO₂. Their distinct reactivity profiles, governed by the position of the bromine substituent relative to the carboxylic acid group, have significant implications for synthetic strategy. The ortho-isomer (2-Bromobenzoic acid) experiences unique electronic and steric interactions, collectively known as the "ortho effect," which are absent in the meta-isomer (**3-Bromobenzoic acid**). This guide explores these differences through a comparative analysis of their fundamental chemical behaviors.

Physicochemical and Acidity Comparison

The positioning of the bromine atom significantly influences the acidity (pKa) of the carboxylic acid group.

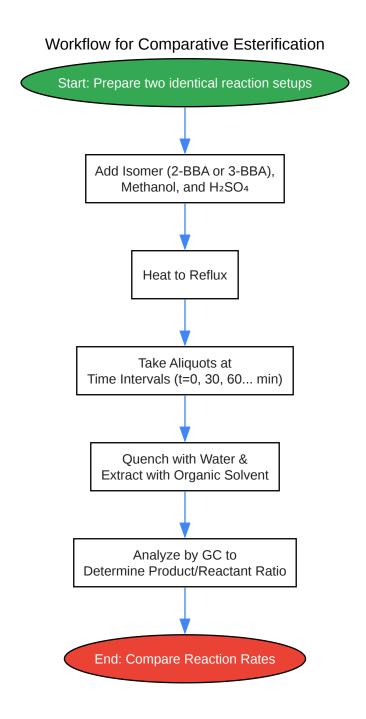


Property	2-Bromobenzoic Acid	3-Bromobenzoic Acid
Structure	Br and COOH on adjacent carbons (ortho)	Br and COOH separated by one carbon (meta)
Molar Mass	201.02 g/mol	201.02 g/mol
pKa (at 25°C)	2.84	3.86

Analysis: 2-Bromobenzoic acid is a considerably stronger acid than its 3-isomer. This is a classic manifestation of the ortho effect. The bulky bromine atom at the ortho position sterically hinders the carboxyl group, forcing it to twist out of the plane of the benzene ring. This reduces resonance stabilization between the carboxyl group and the aromatic ring, thereby increasing the acidity of the proton. In **3-Bromobenzoic acid**, the greater distance between the two functional groups minimizes this steric interaction.

The following diagram illustrates the factors influencing the acidity of these isomers.





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